molecular formula C24H18ClFO4 B383603 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 610751-42-3

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B383603
CAS No.: 610751-42-3
M. Wt: 424.8g/mol
InChI Key: VPAXBDNKDBODOD-UHFFFAOYSA-N
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Description

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of chloro, fluoro, and methoxy substituents on a chromenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity and specificity are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(2-chloro-4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of both chloro and fluoro groups, along with the methoxy substituents, imparts distinct reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

610751-42-3

Molecular Formula

C24H18ClFO4

Molecular Weight

424.8g/mol

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one

InChI

InChI=1S/C24H18ClFO4/c1-14-23(18-5-3-4-6-21(18)28-2)24(27)19-10-9-17(12-22(19)30-14)29-13-15-7-8-16(26)11-20(15)25/h3-12H,13H2,1-2H3

InChI Key

VPAXBDNKDBODOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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